![molecular formula C7H8F2O2 B2415439 6,6-Difluorobicyclo[3.1.0]hexane-1-carboxylic acid CAS No. 2248267-95-8](/img/structure/B2415439.png)

6,6-Difluorobicyclo[3.1.0]hexane-1-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

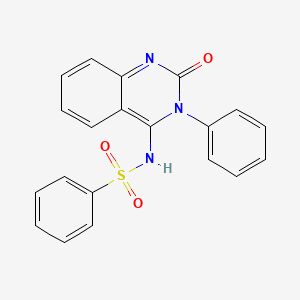

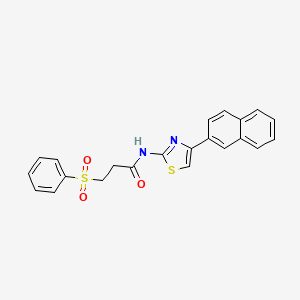

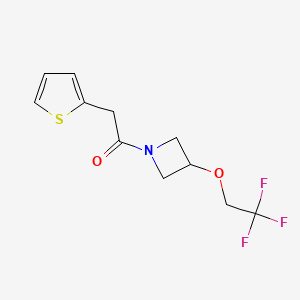

“6,6-Difluorobicyclo[3.1.0]hexane-1-carboxylic acid” is a chemical compound with the IUPAC name 6,6-difluorobicyclo[3.1.0]hexane-3-carboxylic acid . It has a molecular weight of 162.14 . The compound is solid at room temperature .

Synthesis Analysis

The synthesis of diastereomerically pure cis- and trans-6,6-difluorobicyclo [3.1.0]hexane building blocks has been described, starting from commercially available compounds .Molecular Structure Analysis

The InChI code for this compound is 1S/C7H8F2O2/c8-7(9)4-1-3(6(10)11)2-5(4)7/h3-5H,1-2H2,(H,10,11) .Scientific Research Applications

Synthesis of Drug Building Blocks

The compound is used in the synthesis of diastereomerically pure cis- and trans-6,6-difluorobicyclo[3.1.0]hexane building blocks starting from commercially available compounds . The diastereomeric mixture obtained by reaction of TMSCF3 – NaI system with non-activated cyclopentene fragment using the slow addition protocol was effectively separated .

Production of Diastereopure Amines and Carboxylic Acids

Further simple chemical transformations produced diastereopure amines and carboxylic acids . These are promising building blocks for drug discovery .

Physicochemical Property Analysis

Physicochemical properties (i.e., pKa and LogP) were measured for the title scaffold derivatives and compared with those with monocyclic and non-fluorinated counterparts .

Anti-HIV Drug Development

Two rigidified analogues of the marketed anti-HIV drug Maraviroc were synthesized and evaluated by docking and molecular dynamics studies .

Commercial Availability

The compound is commercially available and can be purchased from various chemical suppliers .

Safety Information

The compound has associated safety information, including hazard statements and precautionary statements .

Safety and Hazards

Mechanism of Action

Target of Action

The primary target of 6,6-Difluorobicyclo[31It has been incorporated into analogs of the anti-hiv drug maraviroc . Maraviroc works by blocking the CCR5 co-receptor on the surface of certain immune cells, preventing HIV from entering these cells .

Mode of Action

The exact mode of action of 6,6-Difluorobicyclo[31As a component of maraviroc analogs, it may contribute to the inhibition of the ccr5 co-receptor, thereby preventing hiv from entering immune cells .

Biochemical Pathways

The specific biochemical pathways affected by 6,6-Difluorobicyclo[31As a part of maraviroc analogs, it may be involved in the hiv life cycle, specifically the entry of the virus into host cells .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 6,6-Difluorobicyclo[31The physicochemical properties (ie, pKa and Log P) of the compound and its derivatives have been measured and compared with those of monocyclic and non-fluorinated counterparts .

Result of Action

The molecular and cellular effects of 6,6-Difluorobicyclo[31As a part of maraviroc analogs, it may contribute to the prevention of hiv entry into host cells .

properties

IUPAC Name |

6,6-difluorobicyclo[3.1.0]hexane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8F2O2/c8-7(9)4-2-1-3-6(4,7)5(10)11/h4H,1-3H2,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRBHXVYJADAQOA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(C1)(C2(F)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8F2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2248267-95-8 |

Source

|

| Record name | 6,6-difluorobicyclo[3.1.0]hexane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N-[(4,5-Difluoro-1H-benzimidazol-2-yl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2415359.png)

![[2-[(4-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-fluorophenyl)methanone](/img/structure/B2415362.png)

![N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2415367.png)

![(E)-4-fluoro-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2415368.png)

![Ethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)-4-phenylthiazole-5-carboxylate](/img/structure/B2415369.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)furan-2-carboxamide hydrochloride](/img/structure/B2415373.png)

![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2415374.png)

![3-[(2,4-dichlorophenoxy)methyl]-1H-1,2,4-triazole-5-carboxamide](/img/structure/B2415378.png)